molecular formula C12H15N5O4 B3023407 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol CAS No. 65427-77-2

2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol

Cat. No.: B3023407
CAS No.: 65427-77-2
M. Wt: 293.28 g/mol
InChI Key: FTUJMLRZRUABPN-UHFFFAOYSA-N
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Description

2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H15N5O4 and a molecular weight of 293.28 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a nitrobenzoxadiazole group and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol typically involves the reaction of piperazine with 4-nitro-2,1,3-benzoxadiazole-5-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is unique due to its combination of a piperazine ring and a nitrobenzoxadiazole group, which imparts specific fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays .

Properties

IUPAC Name

2-[4-(4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c18-8-7-15-3-5-16(6-4-15)10-2-1-9-11(14-21-13-9)12(10)17(19)20/h1-2,18H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUJMLRZRUABPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215753
Record name 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65427-77-2
Record name 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065427772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 65427-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperazineethanol, 4-(4-nitro-5-benzofurazanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
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2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
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2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
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2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
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2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
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2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol

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